ethyl 4-(Methyl(phenyl)amino)butanoate ethyl 4-(Methyl(phenyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 38113-78-9
VCID: VC8110503
InChI: InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
SMILES: CCOC(=O)CCCN(C)C1=CC=CC=C1
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

ethyl 4-(Methyl(phenyl)amino)butanoate

CAS No.: 38113-78-9

Cat. No.: VC8110503

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(Methyl(phenyl)amino)butanoate - 38113-78-9

Specification

CAS No. 38113-78-9
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 4-(N-methylanilino)butanoate
Standard InChI InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Standard InChI Key MMNYLRPQFIUOFQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN(C)C1=CC=CC=C1
Canonical SMILES CCOC(=O)CCCN(C)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-(methyl(phenyl)amino)butanoate is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol. Its IUPAC name, ethyl 4-[methyl(phenyl)amino]butanoate, reflects the following structural components:

  • An ethyl ester group (-COOCH₂CH₃) at the terminal position.

  • A butanoate chain (CH₂CH₂CH₂COO-) linking the ester to the nitrogen-containing substituent.

  • A methyl(phenyl)amino group (-N(CH₃)Ph) at the fourth carbon of the butanoate chain.

The presence of both polar (ester, amine) and nonpolar (phenyl, alkyl) regions confers amphiphilic characteristics, influencing solubility and intermolecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
Boiling PointEstimated 280–300°C (decomposes)
LogP (Octanol-Water)Predicted 2.1–2.7
Solubility in WaterLow (<1 mg/mL at 25°C)
Solubility in Organic SolventsHigh in ethanol, DMSO, dichloromethane

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of 4-(Methyl(phenyl)amino)butanoic Acid:

    • A Michael addition reaction between methyl(phenyl)amine and acrylonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.

    • Alternative routes involve alkylation of methyl(phenyl)amine with γ-bromobutyric acid.

  • Esterification with Ethanol:

    • The carboxylic acid reacts with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) via Fischer esterification.

    • Reaction conditions: Reflux at 80–100°C for 6–12 hours, yielding the ester after aqueous workup and distillation.

Table 2: Optimization Parameters for Esterification

ParameterOptimal RangeEffect on Yield
Catalyst Concentration5–10% H₂SO₄Maximizes protonation
Molar Ratio (Acid:Alcohol)1:3–1:5Shifts equilibrium
Reaction Time8–10 hoursEnsures >90% conversion

Industrial Manufacturing Considerations

Large-scale production faces challenges in:

  • Byproduct Formation: Over-alkylation at the nitrogen center.

  • Purification: Distillation under reduced pressure to prevent thermal decomposition.

  • Catalyst Recovery: Ion-exchange resins or heterogeneous catalysts (e.g., Amberlyst-15) improve sustainability.

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 4-(methyl(phenyl)amino)butanoic acid and ethanol.
    C₁₃H₁₉NO₂ + H₂OH⁺C₁₀H₁₃NO₂ + C₂H₅OH\text{C₁₃H₁₉NO₂ + H₂O} \xrightarrow{\text{H⁺}} \text{C₁₀H₁₃NO₂ + C₂H₅OH}

  • Basic Hydrolysis (Saponification): Produces the sodium salt of the acid, requiring stoichiometric base.

Nucleophilic Substitution

The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alkoxides):

  • Aminolysis: Reaction with primary amines forms amide derivatives.

  • Transesterification: Higher alcohols displace ethanol under catalytic conditions.

Reduction Pathways

  • Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-(methyl(phenyl)amino)butan-1-ol.

  • Selective Reduction: Catalytic hydrogenation preserves the aromatic ring while saturating the butanoate chain.

ActivityMechanismLikelihood (Scale 1–5)
AntimicrobialMembrane disruption3
Anti-inflammatoryCOX enzyme inhibition4
NeuroactiveReceptor modulation2

Industrial and Research Applications

Fragrance and Flavor Industry

The ester’s potential fruity odor (inferred from analogous structures) could make it valuable in:

  • Perfumery: As a mid-note in floral or citrus accords.

  • Food Additives: Enhancing aroma in processed foods.

Pharmaceutical Intermediates

  • Prodrug Development: Ester derivatives improve drug solubility or bioavailability.

  • Peptide Synthesis: The amino group facilitates coupling reactions in solid-phase synthesis.

Material Science

  • Polymer Modification: Incorporating the amine group into polyesters for functional materials.

  • Surface Coatings: Enhancing adhesion through polar interactions.

Challenges and Future Directions

Knowledge Gaps

  • Thermal Stability Data: Decomposition kinetics under varying temperatures.

  • Toxicological Profiles: Acute and chronic exposure risks.

Research Opportunities

  • Computational Modeling: Predicting metabolite pathways using QSAR models.

  • Hybrid Catalysis: Enzymatic esterification for greener synthesis.

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